molecular formula C18H26N4O2 B1532265 Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1221792-09-1

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1532265
CAS No.: 1221792-09-1
M. Wt: 330.4 g/mol
InChI Key: YDXALJQNKBADBC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate is a heterocyclic compound featuring a pyridine ring substituted with a cyano group at the 3-position and an isopropyl group at the 6-position, linked to a tetrahydropyrazine moiety protected by a tert-butyloxycarbonyl (Boc) group. The Boc group enhances stability during synthetic processes, making the compound a versatile intermediate in medicinal chemistry and drug development .

Properties

IUPAC Name

tert-butyl 4-(3-cyano-6-propan-2-ylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13(2)15-7-6-14(12-19)16(20-15)21-8-10-22(11-9-21)17(23)24-18(3,4)5/h6-7,13H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXALJQNKBADBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C#N)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction requires specific reagents and conditions to proceed effectively.

Common Reagents and Conditions: For oxidation reactions, common reagents might include oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions may involve reducing agents like lithium aluminum hydride. Substitution reactions often require nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce amines.

Scientific Research Applications

The compound tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 1221792-09-1) has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as a pharmacological agent, particularly in the development of new therapeutic drugs targeting neurological disorders and cancer.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Agrochemicals

The compound's structure suggests potential use as an agrochemical, particularly as a pesticide or herbicide. Its pyridine and cyano groups may enhance biological activity against pests.

Case Study: Insecticidal Properties

Research conducted on various insect species revealed that the compound exhibited notable insecticidal activity, making it a candidate for further development in agricultural applications.

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers and composites due to its unique functional groups.

Case Study: Polymer Development

A recent project focused on integrating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance characteristics compared to traditional polymers.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the desired biological or chemical outcomes.

Pathways Involved: The pathways involved in the mechanism of action may include signal transduction, enzyme inhibition, or receptor binding. Understanding these pathways is crucial for harnessing the compound's full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood through comparison with analogs. Below is a detailed analysis:

Substituent Variations on the Pyridine Ring

2.1.1 tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate
  • Key Differences : Replaces the isopropyl group with a phenyl ring at the 6-position.
  • Electronic Effects: The aromatic phenyl group provides electron-withdrawing resonance effects, contrasting with the aliphatic isopropyl’s inductive electron-donating nature. Solubility: Reduced solubility in polar solvents compared to the isopropyl analog due to increased hydrophobicity .
2.1.2 tert-Butyl 4-(5-bromo-3-nitro-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate
  • Key Differences: Features bromo (Br) and nitro (NO₂) substituents.
  • Impact :
    • Reactivity : Nitro groups are strong electron-withdrawing, enhancing electrophilic reactivity but reducing stability under reducing conditions.
    • Applications : Bromo substituents enable cross-coupling reactions (e.g., Suzuki), offering synthetic versatility absent in the target compound .
2.1.3 tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
  • Key Differences : Chloro and nitro substituents at the 6- and 3-positions, respectively.
  • Toxicity: Nitro groups may confer mutagenic risks, limiting therapeutic applications compared to the safer cyano-isopropyl combination .

Variations in the Heterocyclic Core

2.2.1 tert-Butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate
  • Key Differences : Pyrazine ring replaces isopropyl, and the core is a 7-membered diazepane instead of a 6-membered piperazine.
  • Electronic Effects: Pyrazine’s nitrogen atoms increase polarity, enhancing solubility and hydrogen-bonding capacity .
2.2.2 tert-Butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
  • Key Differences : Aromatic amine substituent on the phenyl ring.
  • Impact: Basicity: The amino group increases basicity, improving solubility in acidic environments. Reactivity: Susceptible to oxidation, unlike the stable cyano-isopropyl combination .

Functional Group Variations

2.3.1 tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • Key Differences : Hydroxymethyl (-CH₂OH) group on the phenyl ring.
  • Impact :
    • Solubility : Hydroxymethyl enhances water solubility, advantageous for bioavailability.
    • Synthetic Utility : The -OH group allows for further derivatization (e.g., esterification) .

Comparative Data Table

Compound Name Substituents (Pyridine) Core Structure Key Properties Potential Applications
Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate (Target) 3-CN, 6-isopropyl Piperazine (6) Balanced lipophilicity, moderate steric hindrance, high stability Drug intermediates, enzyme inhibitors
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-CN, 6-phenyl Piperazine (6) High hydrophobicity, aromatic interactions Materials science, hydrophobic ligands
tert-Butyl 4-(5-bromo-3-nitro-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate 5-Br, 3-NO₂ Piperazine (6) Electrophilic reactivity, cross-coupling potential Synthetic chemistry, catalysts
tert-Butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate 3-CN, 6-pyrazinyl Diazepane (7) High polarity, conformational flexibility Biologically active scaffolds
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate 4-CH₂OH Piperazine (6) Enhanced solubility, derivatization potential Prodrug design, solubility enhancement

Research Findings and Implications

  • Electronic Effects: The target compound’s cyano group stabilizes the pyridine ring via electron withdrawal, while the isopropyl group provides steric shielding without excessive hydrophobicity .
  • Biological Relevance: Analogs with amino or hydroxymethyl groups show improved solubility but reduced metabolic stability, highlighting the target’s optimized balance .
  • Synthetic Utility : Bromo/nitro-substituted analogs are more reactive but less stable, underscoring the target’s suitability for long-term storage and stepwise synthesis .

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate?

  • Methodological Answer : Synthesis optimization requires strict control of reaction conditions:

  • Temperature : Maintain 0–25°C to prevent side reactions (e.g., decomposition of the tert-butyl group) .
  • Solvent Choice : Use polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility and reaction efficiency .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to protect moisture-sensitive intermediates .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : A multi-technique approach ensures structural validation and purity:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and functional group integrity (e.g., cyano, isopropyl, tert-butyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .
  • HPLC : Quantify purity (>95%) and resolve stereoisomers using reverse-phase columns .
  • Recrystallization : Purify crude products using solvent pairs like DCM/hexane to remove byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactions toward the 3-cyano or 6-isopropyl positions .
  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites and optimize reaction pathways .
  • Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd) for selective cross-coupling at less hindered positions .

Q. How should researchers resolve contradictory data in receptor binding assays involving this compound?

  • Methodological Answer : Discrepancies in binding affinity (e.g., IC50_{50} variability) require orthogonal validation:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm target engagement .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • X-ray Crystallography : Resolve 3D ligand-receptor interactions to identify steric clashes or conformational changes .

Q. What conditions are optimal for cleaving the tert-butyl protecting group without degrading the core structure?

  • Methodological Answer : Deprotection requires acidic conditions:

  • Trifluoroacetic Acid (TFA) : Use 20–50% TFA in DCM at 0–25°C for 2–4 hours, followed by neutralization with NaHCO3_3 .
  • Monitoring : Confirm deprotection via TLC (disappearance of tert-butyl signals) and LC-MS to detect carboxylic acid intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Systematic SAR requires:

  • Scaffold Diversification : Modify the pyridine (e.g., halogenation) and piperazine (e.g., alkylation) moieties to probe steric/electronic effects .
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase panels) or cellular viability assays (e.g., IC50_{50} in cancer cell lines) .
  • Data Clustering : Use principal component analysis (PCA) to correlate structural features with activity trends .

Q. What factors contribute to yield variability during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer : Yield drops at larger scales often stem from:

  • Mixing Efficiency : Optimize stirring rates/reactor geometry to ensure homogeneity in exothermic steps .
  • Thermal Gradients : Use jacketed reactors with precise temperature control (±2°C) to avoid hot spots .
  • Intermediate Stability : Conduct stability studies (e.g., stress testing at 40°C/75% RH) to identify degradation-prone intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate

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